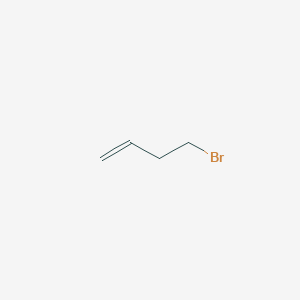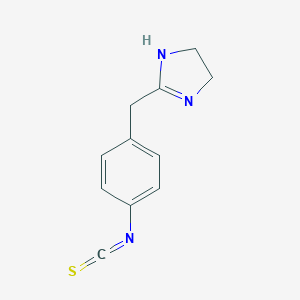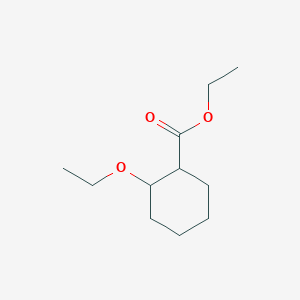
Ethyl 2-ethoxycyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethoxycyclohexane-1-carboxylate, also known as ethyl ethoxycarbonylcyclohexane, is a chemical compound that belongs to the family of cyclohexane carboxylates. It is a colorless liquid with a sweet smell and is commonly used in organic synthesis. This compound has gained significant attention due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ethyl 2-ethoxycyclohexane-1-carboxylate 2-ethoxycyclohexane-1-carboxylate is not well understood. However, it is believed to act as a nucleophile in various reactions, such as the Michael addition and the Mannich reaction. It can also undergo various transformations, such as hydrolysis and reduction, which further expand its potential applications.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Ethyl 2-ethoxycyclohexane-1-carboxylate 2-ethoxycyclohexane-1-carboxylate have not been extensively studied. However, it has been reported to exhibit low toxicity and is considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 2-ethoxycyclohexane-1-carboxylate 2-ethoxycyclohexane-1-carboxylate in laboratory experiments is its high purity and good yields. It is also relatively easy to synthesize and can be used as a starting material for the synthesis of various compounds. However, its limited solubility in water can be a limitation in certain experiments.
Orientations Futures
There are several future directions for the research of Ethyl 2-ethoxycyclohexane-1-carboxylate 2-ethoxycyclohexane-1-carboxylate. One potential application is in the development of new drugs with improved efficacy and reduced side effects. It can also be used as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to understand its mechanism of action and potential toxicity.
In conclusion, Ethyl 2-ethoxycyclohexane-1-carboxylate 2-ethoxycyclohexane-1-carboxylate is a versatile compound with potential applications in various fields. Its unique chemical properties make it an attractive starting material for the synthesis of various compounds. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of Ethyl 2-ethoxycyclohexane-1-carboxylate 2-ethoxycyclohexane-1-carboxylate can be achieved through various methods, including the reaction of cyclohexanone with Ethyl 2-ethoxycyclohexane-1-carboxylate chloroformate, followed by the addition of sodium ethoxide. Another method involves the reaction of cyclohexanone with Ethyl 2-ethoxycyclohexane-1-carboxylate diazoacetate in the presence of a catalyst. Both these methods have been reported to yield high purity and good yields of the desired product.
Applications De Recherche Scientifique
Ethyl 2-ethoxycyclohexane-1-carboxylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been used as a starting material for the synthesis of various drugs, including anti-inflammatory and analgesic agents. It has also been used as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
131837-15-5 |
|---|---|
Nom du produit |
Ethyl 2-ethoxycyclohexane-1-carboxylate |
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
ethyl 2-ethoxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-3-13-10-8-6-5-7-9(10)11(12)14-4-2/h9-10H,3-8H2,1-2H3 |
Clé InChI |
IIYWGIOZVFDVNR-UHFFFAOYSA-N |
SMILES |
CCOC1CCCCC1C(=O)OCC |
SMILES canonique |
CCOC1CCCCC1C(=O)OCC |
Synonymes |
Cyclohexanecarboxylic acid, 2-ethoxy-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



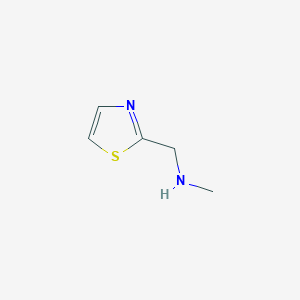
![Pyrazino[2,3-f][4,7]phenanthroline](/img/structure/B139200.png)
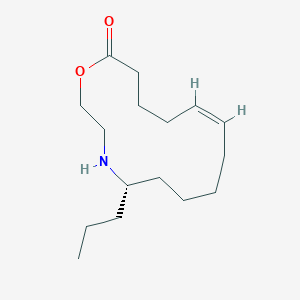
![Dipyrazino[2,3-f:2',3'-h]quinoxaline](/img/structure/B139204.png)
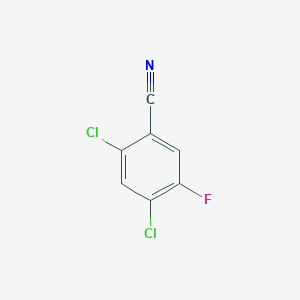
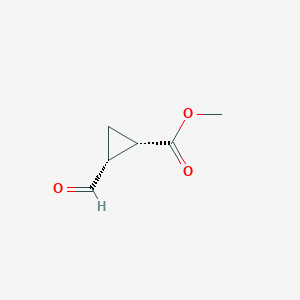
![1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B139208.png)
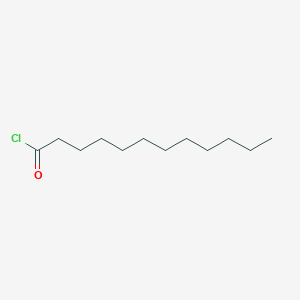
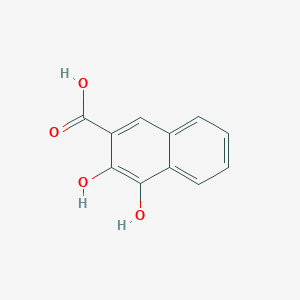
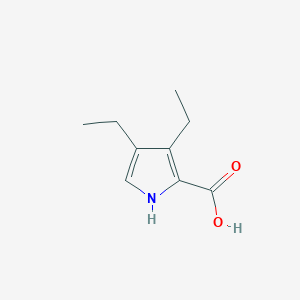
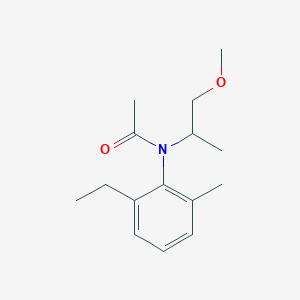
![1,4-Diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B139219.png)
